REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][N:6](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:5][C:4]2[CH:18]=[CH:19][S:20][C:3]1=2.CC(C)([O-])C.[K+].Cl>C(O)(C)(C)C>[OH:1][C:2]1[C:3]2[S:20][CH:19]=[CH:18][C:4]=2[CH:5]=[N:6][CH:7]=1 |f:1.2|
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Name
|
7-oxo-5-tosyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
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Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(CN(C1)S(=O)(=O)C1=CC=C(C)C=C1)C=CS2
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
leaves a residue which
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Type
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EXTRACTION
|
Details
|
The aqueous phase is extracted with ether
|
Type
|
ADDITION
|
Details
|
made basic by addition of concentrated ammonia
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted four times with boiling ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The organic extracts are filtered through a silica bed
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The solid residue is recrystallized from ethanol-acetonitrile
|
Name
|
|
Type
|
|
Smiles
|
OC=1C2=C(C=NC1)C=CS2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |